5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952817
InChI: InChI=1S/C8H6ClN3O.ClH/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7;/h1-4H,(H2,10,12);1H
SMILES:
Molecular Formula: C8H7Cl2N3O
Molecular Weight: 232.06 g/mol

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride

CAS No.:

Cat. No.: VC15952817

Molecular Formula: C8H7Cl2N3O

Molecular Weight: 232.06 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride -

Specification

Molecular Formula C8H7Cl2N3O
Molecular Weight 232.06 g/mol
IUPAC Name 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C8H6ClN3O.ClH/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7;/h1-4H,(H2,10,12);1H
Standard InChI Key QPVFDWPUOYUQES-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NN=C(O2)N)Cl.Cl

Introduction

Structural and Chemical Characteristics

Molecular Identity

  • IUPAC Name: 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride

  • Molecular Formula: C₈H₇Cl₂N₃O

  • Molecular Weight: 232.06 g/mol

  • SMILES: C1=CC(=CC=C1C2=NN=C(O2)N)Cl.Cl

  • InChIKey: QPVFDWPUOYUQES-UHFFFAOYSA-N

The structure consists of a 1,3,4-oxadiazole ring with a 4-chlorophenyl group at position 5 and an amino group at position 2. The hydrochloride salt introduces a protonated amine, improving ionic interactions for solubility .

Synthesis and Preparation

Core Synthetic Routes

Two primary methods have been reported for synthesizing the free base (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine):

Method 1: Semicarbazide Hydrochloride and 4-Chlorobenzaldehyde

  • Reactants: Semicarbazide hydrochloride, 4-chlorobenzaldehyde, sodium acetate, and chloramine-T.

  • Conditions:

    • Step 1: Ice-cooled mixture of semicarbazide hydrochloride and 4-chlorobenzaldehyde in THF/water.

    • Step 2: Addition of chloramine-T and potassium carbonate in THF at room temperature.

  • Yield: 61% .

ParameterMethod 1 Method 2
ReactantsSemicarbazide HCl, 4-chlorobenzaldehyde4-Chlorophenylacetic acid, semicarbazide
CatalystSodium acetate, chloramine-TPhosphorus oxychloride
SolventTHF, waterNot specified
Yield61%~60–70% (estimated)

Physical and Chemical Properties

Physicochemical Data

  • Melting Point: 245°C (decomposition)

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: Stable under ambient conditions; hygroscopic due to hydrochloride salt .

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆): Peaks corresponding to aromatic protons (δ 7.06–7.71 ppm) and NH₂ protons (δ 7.13 ppm) .

  • IR (KBr): Absorption bands for NH₂ (3325 cm⁻¹), C=N (1666 cm⁻¹), and C-Cl (590 cm⁻¹) .

GHS ClassificationHazard StatementPrecautionary Measures
Acute Toxicity (Oral)H301: Toxic if swallowed P301+P310: Seek medical attention
Skin IrritationH315: Causes skin irritation P261: Avoid inhalation
Eye IrritationH319: Causes serious eye irritation P280: Wear protective gloves/eye wear

Comparative Analysis of Derivatives

CompoundKey FeatureBiological ActivityReference
5-(4-Chlorophenyl)-1,3,4-thiadiazolThiadiazole coreEnhanced antimicrobial activity
5-(4-Methoxyphenyl)-1,3,4-oxadiazolElectron-donating methoxy groupAnti-inflammatory effects
2-Anilino-5-(4-chlorophenyl)-oxadiazoleBulky anilino substituentDual cholinesterase inhibition

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